

Spectroscopic and Spectrometric Analysis of 3-Bromo-5-butoxybenzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 3-Bromo-5-butoxybenzoic acid

Cat. No.: B577983

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Disclaimer: Publicly accessible, experimentally verified spectral data for **3-Bromo-5-butoxybenzoic acid** is not readily available. This guide utilizes spectral data from the closely related analogue, 3-Bromobenzoic acid, to provide a representative analysis. The methodologies and interpretation principles described are directly applicable to the target compound.

This technical guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for a compound like **3-Bromo-5-butoxybenzoic acid**, using 3-Bromobenzoic acid as a proxy. It is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Data Presentation

The following tables summarize the quantitative spectral data for 3-Bromobenzoic acid. These values provide a foundational reference for the characterization of similar substituted benzoic acids.

Table 1: ¹H NMR Spectral Data for 3-Bromobenzoic Acid^[1]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.15	Triplet (t)	1.8
H-6	7.95	Doublet of doublet of doublets (ddd)	7.9, 1.8, 1.0
H-4	7.70	Doublet of doublet of doublets (ddd)	8.0, 2.0, 1.0
H-5	7.35	Triplet (t)	7.9
-COOH	~12.5 (broad)	Singlet (s)	-

Solvent: CDCl_3 , Spectrometer Frequency: 300 MHz[1]

For **3-Bromo-5-butoxybenzoic acid**, one would additionally expect signals corresponding to the butoxy group:

- A triplet around 4.0 ppm for the $-\text{OCH}_2-$ protons.
- A multiplet around 1.7-1.8 ppm for the $-\text{OCH}_2\text{CH}_2-$ protons.
- A multiplet around 1.4-1.5 ppm for the $-\text{CH}_2\text{CH}_2\text{CH}_3$ protons.
- A triplet around 0.9-1.0 ppm for the terminal $-\text{CH}_3$ protons.

Table 2: ^{13}C NMR Spectral Data for 3-Bromobenzoic Acid[1]

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	171.5
C-2	136.0
C-4	133.0
C-1	132.8
C-5	130.2
C-6	128.8
C-3	122.5

Solvent: CDCl_3 , Spectrometer Frequency: 75 MHz[1]

For **3-Bromo-5-butoxybenzoic acid**, additional signals for the butoxy group carbons would be expected in the upfield region of the spectrum.

Table 3: Key IR Absorption Bands for 3-Bromobenzoic Acid[2]

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3300 - 2500 (very broad)	O-H stretch	Carboxylic Acid
3100 - 3000	C-H stretch (sp^2)	Aromatic Ring
1710 - 1680	C=O stretch	Carboxylic Acid
1600 - 1450	C=C stretch	Aromatic Ring
Below 800	C-Br stretch	Aryl Halide

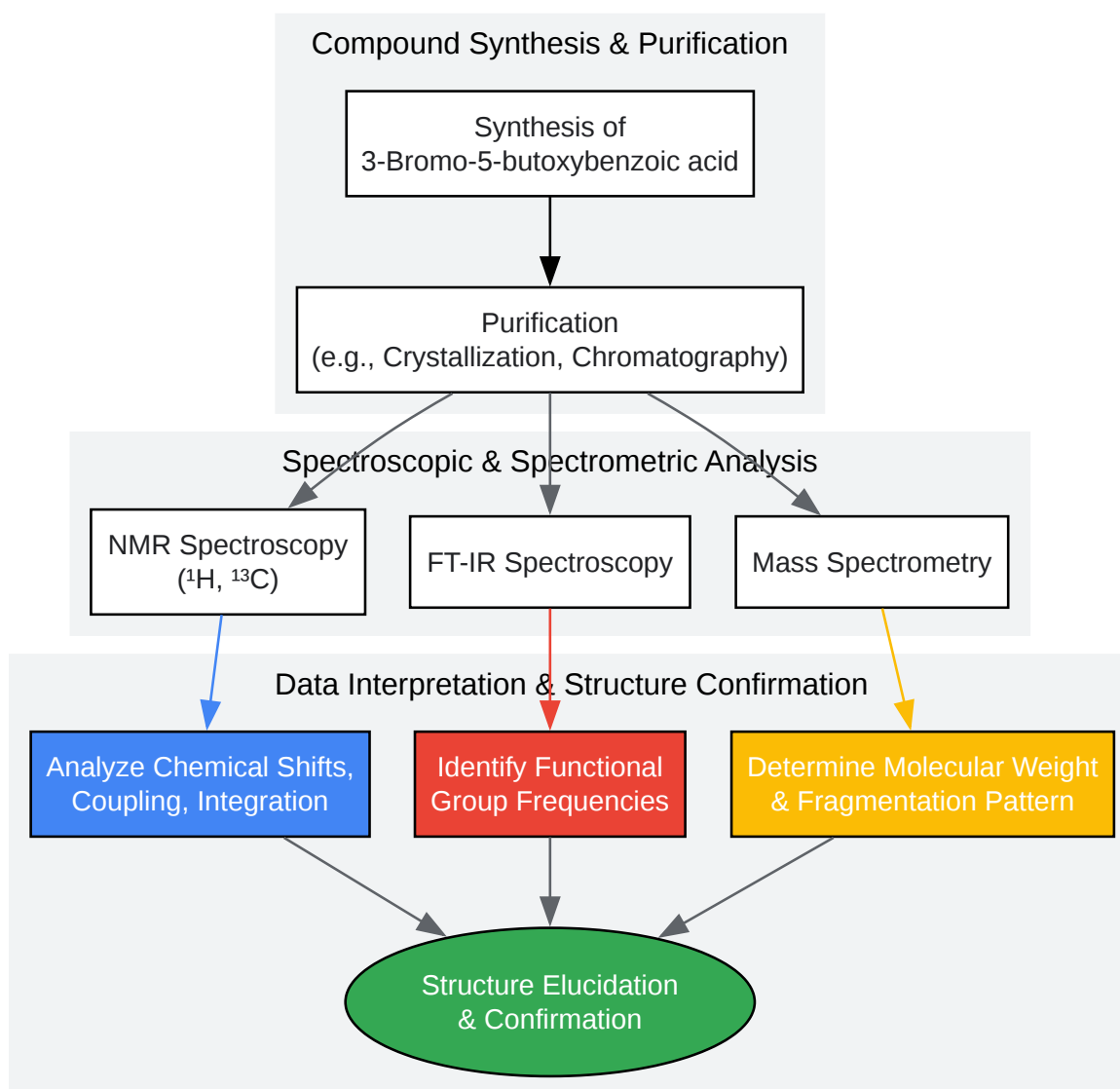
Table 4: Mass Spectrometry Data for 3-Bromobenzoic Acid (Electron Ionization)[3][4][5]

m/z Value	Interpretation	Relative Abundance
200 / 202	Molecular Ion $[M]^+$ / $[M+2]^+$	High (Characteristic bromine isotope pattern)
183 / 185	$[M-OH]^+$	Moderate
155 / 157	$[M-COOH]^+$	Moderate
76	$[C_6H_4]^+$	Moderate

The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the spectroscopic and spectrometric characterization of an organic compound like **3-Bromo-5-butoxybenzoic acid**.



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Workflow for structural analysis.

Experimental Protocols

The following sections detail generalized but robust protocols for acquiring the spectral data.

Sample Preparation:

- **Dissolution:** Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3).^{[1][6]} The use of a

deuterated solvent is essential to prevent large solvent signals from obscuring the analyte peaks in ^1H NMR.[1][7]

- Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.
- Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool at the tip of the pipette to ensure sample homogeneity and prevent issues with magnetic field shimming.[1][6]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts ($\delta = 0.00$ ppm).[8]

^1H NMR Acquisition:

- Instrument Setup: Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Spectral Width: Set to a range of approximately 12-15 ppm.[1]
 - Number of Scans: 8-16 scans are generally sufficient.[1]
 - Relaxation Delay (d1): A delay of 1-2 seconds is standard for qualitative analysis.[1]

^{13}C NMR Acquisition:

- Instrument Setup: The same prepared sample can be used.
- Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1][9]
 - Spectral Width: A wider range, typically 0-220 ppm, is required.[1]

- Number of Scans: Due to the low natural abundance of the ^{13}C isotope, a significantly higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.[\[1\]](#)
- Relaxation Delay (d1): A 2-second delay is common.[\[1\]](#)

For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are standard.

Method 1: Attenuated Total Reflectance (ATR) ATR is a popular method due to its minimal sample preparation requirements.[\[2\]](#)[\[10\]](#)

- Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and record a background spectrum.[\[2\]](#)
- Sample Application: Place a small amount of the solid sample powder directly onto the crystal.
- Pressure Application: Apply firm pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.[\[2\]](#)[\[11\]](#)
- Data Acquisition: Collect the IR spectrum. The instrument's software automatically ratios the sample spectrum against the background.[\[2\]](#)

Method 2: Potassium Bromide (KBr) Pellet This is a traditional transmission technique.[\[11\]](#)[\[12\]](#)

- Grinding: Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[\[11\]](#) Homogeneous mixing is crucial.
- Pellet Formation: Transfer the mixture to a pellet die and apply high pressure with a hydraulic press to form a thin, transparent pellet.[\[11\]](#)
- Data Acquisition: Place the pellet in the sample holder of the FTIR instrument and collect the spectrum. A background scan of a pure KBr pellet is required.[\[10\]](#)

Electron Ionization (EI) Method: EI is a hard ionization technique suitable for relatively volatile and thermally stable small organic molecules, providing valuable fragmentation data for

structural elucidation.[13][14][15]

- **Sample Introduction:** The sample is introduced into the instrument, where it is vaporized under a high vacuum.[13][16]
- **Ionization:** In the ion source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][16] This process ejects an electron from the molecule, forming a positively charged molecular ion (M^+).
- **Fragmentation:** The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments. This fragmentation pattern is often reproducible and characteristic of the molecule's structure.[15][16]
- **Analysis:** The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

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